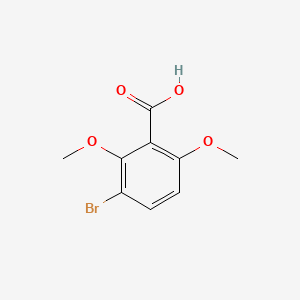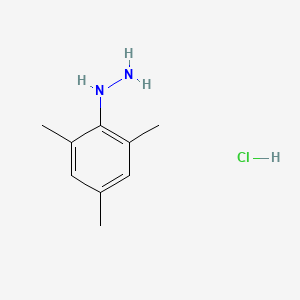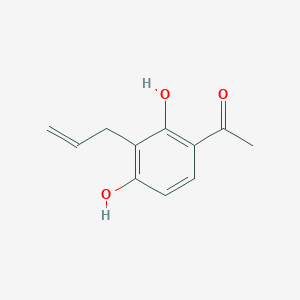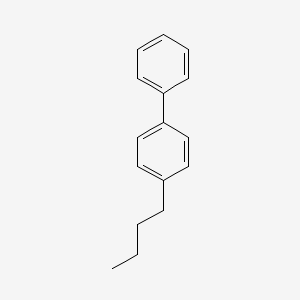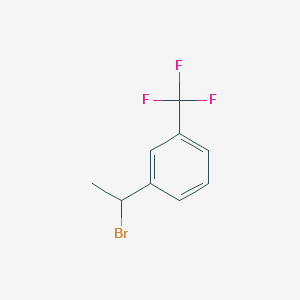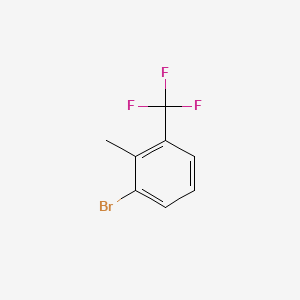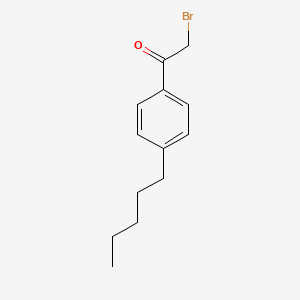
1-(3-(4-Bromo-2-chlorophenoxy)propyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(3-(4-Bromo-2-chlorophenoxy)propyl)pyrrolidine" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their properties, which can provide insights into the potential characteristics and behaviors of the compound . For instance, the synthesis and characterization of related pyrrolidine derivatives and bromo-chlorophenyl compounds are discussed, which may share some synthetic pathways or structural features with "1-(3-(4-Bromo-2-chlorophenoxy)propyl)pyrrolidine" .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including nucleophilic substitution, cyclization, and bromination. For example, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate in the production of a new insecticide, involves a sequence of reactions starting from 2,3-dichloropyridine . Similarly, the synthesis of a new pyrrole derivative is achieved through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . These methods could potentially be adapted for the synthesis of "1-(3-(4-Bromo-2-chlorophenoxy)propyl)pyrrolidine" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds is often determined using techniques such as X-ray diffraction, NMR, and FT-IR spectroscopy. For instance, the crystal structure of 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione was elucidated, revealing the conformation of the phenyl rings and the presence of an intramolecular hydrogen bond . These techniques could be employed to determine the molecular structure of "1-(3-(4-Bromo-2-chlorophenoxy)propyl)pyrrolidine" and to confirm its conformation and bonding patterns.
Chemical Reactions Analysis
The related compounds exhibit reactivity that could be indicative of the behavior of "1-(3-(4-Bromo-2-chlorophenoxy)propyl)pyrrolidine". For example, cyclometalated complexes are used in coupling reactions of aryl chlorides, suggesting that the bromo-chlorophenyl moiety in the compound of interest may also participate in similar reactions . Additionally, the presence of a pyrrolidine ring could influence the reactivity and selectivity of such transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide a basis for predicting those of "1-(3-(4-Bromo-2-chlorophenoxy)propyl)pyrrolidine". For instance, the luminescence of cyclometalated complexes under UV irradiation suggests potential photophysical properties . The corrosion inhibition properties of a pyrrole derivative on steel surfaces indicate that the compound may also exhibit similar protective effects . Furthermore, the electronic and optical properties of a chalcone derivative, such as the HOMO-LUMO gap and electrostatic potential maps, could be comparable to those of "1-(3-(4-Bromo-2-chlorophenoxy)propyl)pyrrolidine" .
Applications De Recherche Scientifique
Synthesis and Derivative Studies
Synthesis of Phosphodiesterase Inhibitors : The synthesis of [(14)C]-labeled 2-(3-chlorophenyloxy)-3-[3-(3-hydroxy)pyridin-4-yl propoxy]pyridine, a phosphodiesterase 4 inhibitor, is detailed, starting from [(14)C]-2-bromopyridin-3-ol. This illustrates the compound's role in the development of phosphodiesterase inhibitors (Takeshi Ochi et al., 2014).
Development of Corrosion Inhibitors : Imidazo[4,5-b] pyridine derivatives, which are structurally related to the compound , have been evaluated for their ability to inhibit mild steel corrosion, demonstrating the potential application of similar compounds in corrosion prevention (A. Saady et al., 2021).
Fungicidal Applications : Studies on substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, which bear structural similarities, have revealed their fungicidal activity, suggesting a possible application in agriculture and pharmacology (A. Kuzenkov & V. V. Zakharychev, 2009).
Chemical Properties and Applications
Antimicrobial Activity : The synthesis of 4-(Pyrrolidin-1-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile and its derivatives reveals significant antimicrobial activity against a range of bacteria, indicating potential applications in antimicrobial treatments (A. Bogdanowicz et al., 2013).
Total Synthesis of Natural Alkaloids : The use of related pyrrolo[2,3-b]pyridine derivatives in the total synthesis of natural alkaloids like variolin B suggests potential applications in the synthesis of complex natural products (A. Baeza et al., 2010).
Development of Electroanalytic and Spectroscopic Materials : The synthesis and characterization of N-linked polybispyrroles, which include pyrrolidine derivatives, have been studied for their electrochromic and ion receptor properties, showing potential in materials science and sensor technology (O. Mert et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
1-[3-(4-bromo-2-chlorophenoxy)propyl]pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO/c14-11-4-5-13(12(15)10-11)17-9-3-8-16-6-1-2-7-16/h4-5,10H,1-3,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKQODYADOHRNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=C(C=C(C=C2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Bromo-2-chlorophenoxy)propyl)pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




